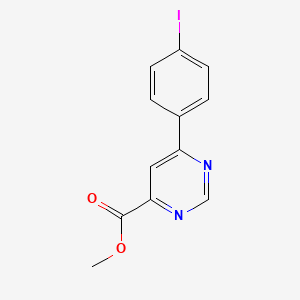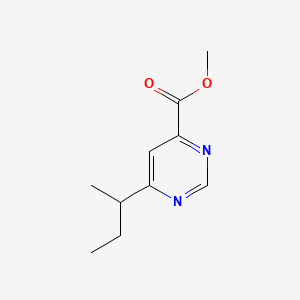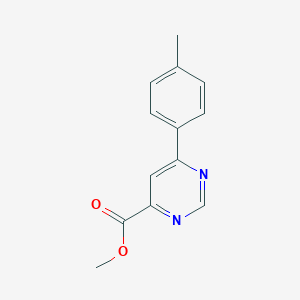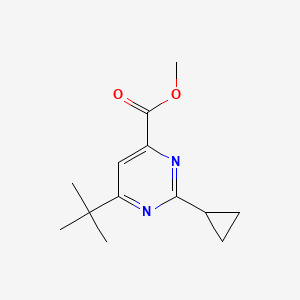
6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(Furan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-F-PTHP, is an organosulfur compound that was first synthesized in the laboratory in 2018. It is a member of the tetrahydropyrimidine (THP) class of compounds, which are known for their potential to form hydrogen bonds in aqueous solutions. 6-F-PTHP has been studied for its potential applications in drug development, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Studies
- Synthesis of Heterocyclic Compounds : A study focused on the synthesis of functionalized 1H-pyrimidine-2-thiones from furan-2,3-dione and thiosemicarbazones, highlighting a method that could be applicable to the synthesis of related compounds, including those with a tetrahydropyrimidine dione structure (Akçamur et al., 1988).
- Investigation into Chemical Constituents : Chemical constituents isolated from Callyspongia Fibrosa, including various pyrimidine dione derivatives, have been identified, which suggests a possible interest in the chemical exploration of similar structures for natural product chemistry (Xiao, 2005).
- Novel Synthesis Approaches : Research into the synthesis of dihydropyrimidine-2,4-(1H,3H)-dione derivatives through a multi-step reaction process has been reported, indicating the compound's relevance in developing new synthetic routes and methodologies (Udayakumar et al., 2017).
Biological Activity
- Antimicrobial Activities : A novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, was synthesized and showed antimicrobial activity against several bacterial strains, indicating the potential biological relevance of similar compounds (Yancheva et al., 2012).
Structural and Theoretical Studies
- Crystallography and Polymorphism : The crystalline structure of ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined, providing insights into the structural aspects of similar compounds (Novina et al., 2016).
- Theoretical Investigations : Theoretical studies have been conducted on molecules similar to the compound , exploring their structural and electronic properties, which could inform the design of new materials or drugs (Essa & Jalbout, 2008).
Propriétés
IUPAC Name |
6-(furan-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)13-10(14)6-8(12-11(13)15)9-4-3-5-16-9/h3-7H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOTXLJVVFKEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
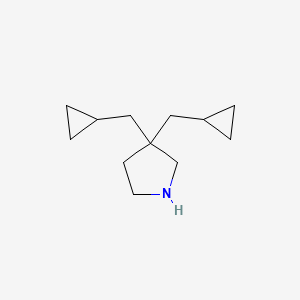
![Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1484251.png)
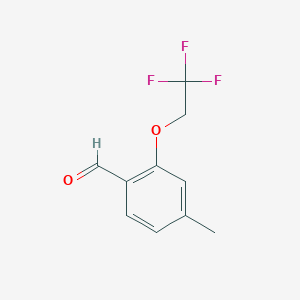

![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
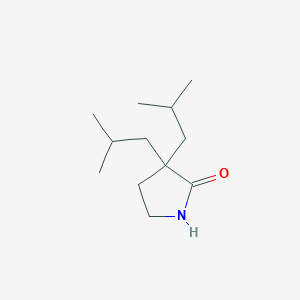
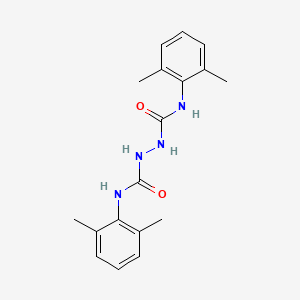
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
